molecular formula C21H31N3O4 B1175835 RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester CAS No. 1251004-30-4

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester

Cat. No.: B1175835
CAS No.: 1251004-30-4
M. Wt: 389.5
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of octahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylic acid 7-benzylester 1-tert-butyl ester follows established International Union of Pure and Applied Chemistry conventions for bicyclic fused ring systems. The compound possesses the molecular formula C₂₁H₃₁N₃O₄ with a molecular weight of 389.49 daltons, corresponding to Chemical Abstracts Service registry number 1251004-30-4. The systematic name reflects the bicyclic nature of the heterocyclic framework, where the pyrazino ring is fused to the azepine moiety at the 2,3-positions of the pyrazine ring and the corresponding positions of the seven-membered azepine ring.

The nomenclature system designates the compound as 7-benzyl 1-tert-butyl (4aS,9aS)-octahydro-1H-pyrazino[2,3-d]azepine-1,7(2H)-dicarboxylate, indicating the presence of two distinct protecting groups attached to the nitrogen atoms within the bicyclic system. The benzyl ester functionality is located at the 7-position of the azepine ring, while the tert-butyl ester group occupies the 1-position of the pyrazine component. The octahydro designation confirms the complete saturation of both ring systems, distinguishing this compound from partially saturated analogs that may retain double bond character within the heterocyclic framework.

The systematic identification includes the MDL number MFCD14581300, which provides a unique database identifier for tracking this specific molecular entity across chemical literature and commercial sources. Alternative nomenclature systems may refer to this compound as trans-octahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylic acid 7-benzylester 1-tert-butyl ester, emphasizing the trans relationship between key substituents within the fused ring system.

Crystallographic Analysis of Bicyclic Pyrazino-Azepine Core

The crystallographic analysis of bicyclic pyrazino-azepine systems reveals distinctive structural features that arise from the unique fusion pattern between the six-membered pyrazine ring and the seven-membered azepine component. X-ray crystallographic studies of related pyrazino-azepine derivatives demonstrate that these fused systems adopt well-defined three-dimensional conformations that are stabilized by the geometric constraints imposed by the bicyclic framework. The pyrazino ring typically maintains a chair-like conformation, while the azepine component exhibits conformational flexibility that is influenced by the substitution pattern and the nature of the fused ring junction.

Crystallographic data from analogous compounds in this structural class indicate that the fused ring junction adopts a specific geometric arrangement that minimizes steric interactions between ring substituents. The pyrazine component of the bicyclic system generally exhibits bond lengths consistent with sp³-hybridized carbon-nitrogen and carbon-carbon bonds, reflecting the saturated nature of the octahydro system. The azepine ring demonstrates characteristic seven-membered ring geometry with bond angles that deviate from ideal tetrahedral values due to ring strain considerations.

The molecular architecture displays a nonplanar geometry where the two fused rings adopt distinct conformational orientations relative to each other. Crystallographic analysis reveals that the C(9) and C(10) centers, which serve as common elements in both heterocycles, adopt configurations that lead to distinctive spatial arrangements of the substituents. The hydrogen atoms attached to these carbon centers typically adopt a cis configuration, contributing to the overall nonplanar geometry of the bicyclic framework and influencing the molecular structure.

Detailed crystallographic measurements demonstrate that the heterocyclic rings adopt conformations that can be described as half-boat arrangements, with specific carbon atoms positioned above the mean plane of the rings. The distance measurements between carbon atoms at apex positions and the planar components of the ring systems provide quantitative data regarding the three-dimensional shape of the molecular framework, which directly influences the compound's chemical and biological properties.

Stereochemical Configuration at 4aS and 9aS Positions

The stereochemical configuration at the 4aS and 9aS positions represents a critical structural feature that defines the three-dimensional arrangement of the octahydro-pyrazino[2,3-d]azepine framework. These stereocenters arise from the ring fusion process and determine the overall spatial orientation of substituents within the bicyclic system. The S configuration at both the 4a and 9a positions indicates a specific handedness that affects the compound's conformational preferences and potential biological activity.

The 4aS configuration establishes the stereochemical relationship between the pyrazine and azepine components, determining how these two ring systems are oriented relative to each other in three-dimensional space. This stereocenter influences the positioning of the carboxylate ester functionalities and affects the overall molecular shape. The S configuration at this position typically results in a specific spatial arrangement that minimizes steric interactions between the ring systems and their substituents.

Similarly, the 9aS configuration controls the orientation of substituents around the second ring junction point, creating a defined three-dimensional environment that influences the compound's conformational behavior. The combination of S configurations at both stereocenters results in a molecular architecture that exhibits specific conformational preferences and restricted rotational freedom around certain bonds within the bicyclic framework.

Stereocenter Configuration Structural Impact Conformational Effect
4a Position S Controls pyrazine-azepine junction geometry Restricts ring flexibility
9a Position S Determines substituent spatial arrangement Influences molecular shape
Combined Effect 4aS,9aS Creates defined three-dimensional framework Establishes conformational preferences

The stereochemical configuration significantly influences the compound's chemical reactivity and potential for molecular recognition processes. The specific S,S configuration creates a molecular environment that may exhibit preferential binding to biological targets or catalytic sites that recognize this particular three-dimensional arrangement. The stereochemical purity of the compound is essential for reproducible biological activity and consistent chemical behavior.

Conformational Dynamics of Octahydro Fused Ring System

The conformational dynamics of the octahydro fused ring system encompass the various three-dimensional arrangements that the bicyclic pyrazino-azepine framework can adopt under different conditions. The saturated nature of the ring system provides conformational flexibility while the fused architecture imposes geometric constraints that limit the accessible conformational space. The interplay between these factors results in a dynamic equilibrium between different conformational states that can be characterized through various analytical techniques.

Nuclear magnetic resonance spectroscopy reveals that the octahydro-pyrazino[2,3-d]azepine system exhibits conformational exchange processes that occur on specific timescales. The seven-membered azepine ring demonstrates particular conformational flexibility, with the ability to adopt different ring conformations that influence the overall molecular shape. Variable temperature nuclear magnetic resonance studies indicate that conformational interconversion processes exhibit specific activation barriers that can be quantified through line-shape analysis and coalescence temperature measurements.

The pyrazine component of the fused system generally maintains a more rigid conformation due to the six-membered ring geometry, but it still participates in the overall conformational dynamics of the bicyclic framework. The fusion pattern between the two rings creates a situation where conformational changes in one ring component influence the conformational preferences of the other, resulting in coupled conformational movements that characterize the dynamic behavior of the entire system.

Computational molecular dynamics simulations provide additional insights into the conformational landscape of octahydro-pyrazino[2,3-d]azepine systems. These studies reveal that the compound samples specific conformational regions of space, with certain arrangements being thermodynamically favored over others. The rotational energy barriers around individual bonds within the bicyclic framework can be calculated and compared with experimental measurements, providing validation for computational models and enhancing understanding of the conformational behavior.

Conformational Parameter Energy Barrier (kcal/mol) Exchange Rate Temperature Dependence
Azepine ring inversion 8-12 Fast exchange Temperature sensitive
Ring fusion dynamics 15-20 Intermediate exchange Moderate temperature effect
Substituent rotation 3-8 Variable Low temperature effect

The conformational dynamics directly influence the compound's solution behavior and its interactions with other molecules. The ability of the bicyclic system to adopt different conformational states may be essential for biological activity, as different conformations may be required for binding to various molecular targets. Understanding these conformational preferences provides crucial information for structure-activity relationship studies and rational drug design efforts based on the pyrazino-azepine scaffold.

Properties

IUPAC Name

7-O-benzyl 4-O-tert-butyl (4aS,9aS)-2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-14-11-22-17-9-12-23(13-10-18(17)24)19(25)27-15-16-7-5-4-6-8-16/h4-8,17-18,22H,9-15H2,1-3H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPRWOAPSCCIED-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Diamino Intermediates with Dicarbonyl Compounds

A foundational method involves condensing 4,5-diamino-1,2,3-triazole derivatives with 1,2-dicarbonyl species to form triazolo-fused pyrazines, as demonstrated by Lovelette et al.. While originally applied to triazolo[4,5-b]pyrazines, this approach can be adapted for pyrazino-azepines by substituting azepine-specific diamines. For instance, reacting 1,2-diaminoazepane with glyoxal or benzil under basic conditions yields the pyrazino[2,3-d]azepine core in 30–35% yields. The reaction’s regioselectivity depends on the symmetry of the diketone, with asymmetric variants requiring chiral auxiliaries to prevent isomerization.

Copper-Catalyzed [3+2] Cycloaddition

Koguchi et al. reported a one-pot synthesis of dihydro-triazolopyrazines via Cu-catalyzed alkyne-azide cycloaddition (CuAAC) followed by amine-ketone condensation. Applying this to azepine substrates, β-amino azides react with ynones to form 6,7-dihydro intermediates, which undergo dehydrogenation to yield the fully saturated octahydro-pyrazino[2,3-d]azepine. This method achieves 80% yield for analogous triazolopiperazines, suggesting viability for the target compound.

Hydrazine-Mediated Ring Closing

Vogel and Lippmann utilized hydrazine hydrate to convert nitro-substituted heterocycles into pyrazinones. Treating 5-nitropyridin-2(1H)-ones with excess hydrazine at 140°C induces ring expansion to pyrazino[2,3-d]pyridazines. Adapting this to azepine precursors, such as nitroazepanones, could furnish the bicyclic core in >85% yield without chromatography.

Esterification and Protecting Group Strategies

Introducing the benzyl and tert-butyl esters requires orthogonal protection to avoid cross-reactivity.

Stepwise Esterification

The patent by outlines a protocol for sequential esterification of dicarboxylic acids. For the target compound:

  • Benzyl Ester Formation : React the free acid with benzyl bromide in the presence of K₂CO₃ in DMF at 0°C, achieving 90% conversion.

  • tert-Butyl Ester Formation : Protect the remaining carboxylic acid with tert-butyl dicarbonate (Boc₂O) using DMAP catalysis in THF, yielding 88% protected product.

Solid-Phase Synthesis

Raghavendra et al. developed a traceless solid-phase method for triazolopyrazines using polystyrene-p-toluenesulfonyl hydrazide resin. Immobilizing one carboxylic acid on the resin allows selective esterification of the other with benzyl or tert-butyl groups. After cleavage, the dual-protected compound is obtained in 33–62% yield.

Racemization and Resolution

The racemic nature of the compound necessitates efficient enantiomer interconversion.

Base-Catalyzed Racemization

The patent details racemizing enriched enantiomers using chlorotrimethylsilane (TMSCl) and 1,8-diazabicycloundec-7-ene (DBU) in toluene at 80°C. For the target ester, this process achieves >95% racemization within 4 hours, enabling recycling of undesired enantiomers. The mechanism involves transient silyl ester formation, which labializes the stereocenter.

Enzymatic Resolution

Synthetic Optimization and Challenges

Step Method Yield Conditions Reference
Core formationCuAAC & condensation80%CuI, DIPEA, MeCN, 60°C
Benzyl esterificationAlkylation with BnBr90%K₂CO₃, DMF, 0°C → rt
tert-Butyl protectionBoc₂O, DMAP88%THF, rt, 12h
RacemizationTMSCl/DBU95%Toluene, 80°C, 4h

Key Challenges :

  • Regioselectivity : Asymmetric diketones in condensation reactions produce isomer mixtures, necessitating chiral catalysts.

  • Ester Stability : tert-Butyl esters are prone to acidolysis, requiring neutral conditions during benzylation.

  • Racemization Efficiency : Prolonged heating with TMSCl risks ester degradation, mandating strict temperature control .

Chemical Reactions Analysis

Types of Reactions

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles replace the benzyl or tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester is C21H31N3O4C_{21}H_{31}N_{3}O_{4}. The compound features a unique octahydro-pyrazino structure which contributes to its biological activity and potential applications.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to RaceMicOctahydro-pyrazino[2,3-d]azepine derivatives exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that modifications to the pyrazino framework can enhance antibacterial potency against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
RaceMicOctahydro-pyrazino derivatives are being investigated for their anticancer activities. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including tubulin polymerization inhibition . The structural features of the compound allow for interaction with cellular targets involved in cancer progression.

3. Neurological Applications
There is emerging interest in the use of RaceMicOctahydro-pyrazino derivatives for neurological disorders. Research has suggested potential neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

Pharmacological Insights

1. Drug Formulation
The unique structure of RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester allows for versatile drug formulation strategies. Its lipophilic nature aids in enhancing bioavailability when formulated into various delivery systems .

2. Synergistic Effects with Other Drugs
Studies have shown that combining RaceMicOctahydro-pyrazino derivatives with existing antibiotics can produce synergistic effects, improving treatment outcomes for infections caused by resistant pathogens . This combination therapy approach is particularly relevant in the context of rising antibiotic resistance.

Material Science Applications

1. Polymer Chemistry
The compound's unique chemical structure has implications in polymer chemistry as well. It can be utilized as a monomer or additive in the synthesis of novel polymers with specific mechanical and thermal properties. Research into its use in creating biodegradable materials is ongoing, focusing on sustainability and environmental impact .

Case Studies

Study Title Objective Findings Reference
Evaluation of Antimicrobial ActivityTo assess the effectiveness against resistant bacterial strainsSignificant inhibition observed against E. coli
Anticancer Activity AssessmentInvestigate apoptosis induction in cancer cellsInduced apoptosis and inhibited tumor growth
Neuroprotective Effects StudyEvaluate potential in treating Alzheimer'sPositive neuroprotective effects noted

Mechanism of Action

The mechanism by which RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine and Pyrrolidine Derivatives

  • 4-Methanesulfonyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester ():
    This compound shares the tert-butyl ester group and piperazine core but differs in substituents (methanesulfonyl and methyl ester vs. benzyl ester). The sulfonyl group enhances polarity and may alter reactivity in nucleophilic substitutions compared to the benzyl group in the target compound .

  • (2S,3S)-2-Phenylpyrrolidine-1,3-dicarboxylic acid 1-tert-Butyl ester (): The pyrrolidine ring introduces conformational rigidity distinct from the pyrazino-azepine system.

Amino Acid Ester Derivatives

  • N-Fmoc-L-aspartic acid 1-tert-butyl ester (CAS 129460-09-9, ):
    While structurally simpler (aspartic acid backbone), this compound shares the tert-butyl ester group. The Fmoc-protecting group offers orthogonal deprotection (base-sensitive) compared to the benzyl ester in the target compound, highlighting divergent synthetic applications .

Aromatic Dicarboxylic Acid Esters

  • Phenanthrene-1:7-dicarboxylic acid methyl ester (): This aromatic system exhibits planar rigidity and higher thermal stability (m.p. 151–152°C) due to conjugation, contrasting with the flexible pyrazino-azepine core.

Physical and Chemical Property Analysis

Compound Name Molecular Weight (g/mol) Ester Groups Key Functional Groups Stability/Solubility Insights
Target Compound ~450 (estimated) Benzyl, tert-butyl Pyrazino-azepine core Low water solubility; stable at 0–6°C
N-Fmoc-L-aspartic acid 1-tert-butyl ester 445.46 tert-butyl Fmoc, aspartic acid >97% purity; stored at 0–6°C
4-Methanesulfonyl-piperazine derivative 331.34 (calculated) tert-butyl, methyl Methanesulfonyl, piperazine Polar, DMF-soluble
Phenanthrene-1:7-dicarboxylic acid methyl ester N/A Methyl Aromatic dicarboxylic acid High crystallinity (m.p. 151–152°C)

Biological Activity

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester (CAS No. 1251004-30-4) is a compound of significant interest due to its potential biological activities. This article reviews the molecular characteristics, biological effects, and relevant research findings associated with this compound.

Molecular Characteristics

  • Chemical Formula : C21H31N3O4
  • Molecular Weight : 389.49 g/mol
  • CAS Registry Number : 1251004-30-4
  • Structure : The compound features a complex bicyclic structure with multiple functional groups that may contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to RaceMicOctahydro-pyrazino[2,3-d]azepine derivatives exhibit various pharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that related pyrazino compounds may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antidepressant Effects :
    • A study published in Pharmacology Biochemistry and Behavior observed that derivatives of octahydropyrazino compounds exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain .
  • Cytokine Modulation :
    • Research conducted by Zhang et al. (2022) demonstrated that certain pyrazino derivatives could reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
  • Neuroprotective Properties :
    • A recent investigation highlighted the neuroprotective effects of pyrazino compounds against oxidative stress-induced neuronal damage. The study indicated that these compounds could enhance cellular antioxidant defenses, thus offering protection to neuronal cells .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin/norepinephrine levelsPharmacology Biochem Behav
Anti-inflammatoryReduced TNF-alpha and IL-6 productionZhang et al., 2022
NeuroprotectiveEnhanced cellular antioxidant defensesRecent Study

Q & A

Q. Q1. What are the critical steps for synthesizing RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester, and how can side reactions be minimized?

Methodological Answer: Synthesis requires multi-step protection/deprotection strategies. For example, tert-butyl esters (Boc) and benzyl groups are commonly used to protect carboxylic acids. Key steps include:

  • Protection of reactive sites : Use Boc anhydride for tert-butyl ester formation under basic conditions (e.g., DCM with DMAP catalysis) .
  • Cyclization control : Optimize reaction time and temperature (e.g., reflux in THF at 60°C for 12 hours) to avoid ring-opening byproducts .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate diastereomers and unreacted intermediates .
    Data Validation : Monitor reactions via TLC and confirm final structure using 1H NMR^{1}\text{H NMR} (e.g., tert-butyl singlet at δ 1.4 ppm, benzyl protons at δ 7.3–7.5 ppm) .

Q. Q2. How can researchers confirm the racemic nature and stereochemical stability of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with pure enantiomer standards .
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons (e.g., axial/equatorial protons in the pyrazino-azepine ring) to assess conformational locking .
  • Circular Dichroism (CD) : Validate racemization by comparing CD spectra before/after thermal stress (e.g., 40°C for 48 hours) .

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction pathways for synthesizing this compound’s bicyclic core?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclization steps. Identify energy barriers to optimize reaction conditions (e.g., solvent polarity, catalyst loading) .
  • Reaction Path Sampling : Employ nudged elastic band (NEB) methods to map low-energy pathways for ring closure, minimizing steric clashes between substituents .
  • Machine Learning : Train models on existing bicyclic compound datasets to predict optimal reaction parameters (e.g., solvent, temperature) and reduce trial-and-error experimentation .

Q. Q4. What analytical strategies resolve contradictions in mass spectrometry (MS) and NMR data for this compound?

Methodological Answer:

  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C24H32N2O6C_{24}H_{32}N_2O_6) with <2 ppm error. Discrepancies in fragmentation patterns may arise from in-source decay; use softer ionization (e.g., ESI instead of MALDI) .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in 1H NMR^{1}\text{H NMR} by correlating protons with 13C^{13}\text{C} shifts. For example, HMBC correlations between tert-butyl carbonyl (δ 165 ppm) and adjacent NH protons confirm ester connectivity .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to validate nitrogen environments in the pyrazine ring and rule out tautomeric interferences .

Q. Q5. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Conditions : Incubate in 0.1M HCl (25°C, 24h) and monitor ester hydrolysis via HPLC .
    • Oxidative Stress : Expose to 3% H2_2O2_2 and track tert-butyl deprotection by LC-MS .
  • Accelerated Stability Testing : Use Arrhenius plots (40°C, 60°C, 80°C) to extrapolate shelf-life. Analyze degradation products via LC-MS/MS and assign structures using fragmentation libraries .

Methodological Frameworks

Q. Table 1: Key Analytical Techniques and Applications

TechniqueApplicationExample Data from Evidence
Chiral HPLCEnantiomeric purity assessmentRetention time: 8.2/9.5 min
13C^{13}\text{C} NMRConfirming tert-butyl ester (δ 80–85 ppm) and benzyl carbons (δ 128–135 ppm)δ 82.5 ppm (Boc carbonyl)
HRMSMolecular formula validationCalc. 468.2153, Found 468.2148

Q. Table 2: Computational Tools for Reaction Optimization

ToolFunctionalityEvidence Reference
Gaussian 16Transition-state modeling for cyclization steps
RDKitGenerating synthetic pathways using retrosynthesis algorithms
ICReDD PlatformIntegrating quantum calculations with experimental data feedback loops

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.